molecular formula C19H19N3O3 B14977887 2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(2,5-dimethylphenyl)acetamide

2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B14977887
M. Wt: 337.4 g/mol
InChI Key: SVOUICRCALKTLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(2,5-dimethylphenyl)acetamide is a complex organic compound characterized by its unique structure, which includes a benzimidazole core fused with a dioxino ring and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(2,5-dimethylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the dioxino ring and the acetamide group. Common reagents used in these reactions include amines, carboxylic acids, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(2,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(2,5-dimethylphenyl)acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

    Industry: The compound’s unique structure makes it a candidate for use in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(2,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole: A related compound with a similar core structure but lacking the acetamide group.

    2-(6,7-Dihydro-1H-[1,4]dioxino[2’,3’4,5]benzo[1,2-d]imidazol-2-yl)ethan-1-amine: Another analog with variations in the substituents attached to the core structure.

Uniqueness

2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(2,5-dimethylphenyl)acetamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

2-(6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)-N-(2,5-dimethylphenyl)acetamide

InChI

InChI=1S/C19H19N3O3/c1-12-3-4-13(2)14(7-12)21-19(23)10-22-11-20-15-8-17-18(9-16(15)22)25-6-5-24-17/h3-4,7-9,11H,5-6,10H2,1-2H3,(H,21,23)

InChI Key

SVOUICRCALKTLX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C=NC3=CC4=C(C=C32)OCCO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.